Androst-4-en-3-one

Lipophilicity Physicochemical profiling Sample preparation

Androst-4-en-3-one (CAS 2872-90-4), systematically named 4-androsten-3-one and also referred to as 17-deoxytestosterone, is a C19 steroidal scaffold characterized by a Δ4-3-keto A-ring configuration and the absence of oxygen functionality at C-17. This distinguishes it from the endogenous androgen testosterone (which bears a 17β-hydroxyl) and from androstenedione (which carries a 17-keto group).

Molecular Formula C19H28O
Molecular Weight 272.4 g/mol
CAS No. 2872-90-4
Cat. No. B1215763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-4-en-3-one
CAS2872-90-4
Synonyms4-A-3-one
4-androsten-3-one
Molecular FormulaC19H28O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C
InChIInChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1
InChIKeyMSEZLHAVPJYYIQ-VMXHOPILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-4-en-3-one (CAS 2872-90-4): Procurement-Grade Steroidal Core Scaffold and 17-Deoxy Benchmark for Receptor Selectivity Studies


Androst-4-en-3-one (CAS 2872-90-4), systematically named 4-androsten-3-one and also referred to as 17-deoxytestosterone, is a C19 steroidal scaffold characterized by a Δ4-3-keto A-ring configuration and the absence of oxygen functionality at C-17. This distinguishes it from the endogenous androgen testosterone (which bears a 17β-hydroxyl) and from androstenedione (which carries a 17-keto group) . The compound serves as a critical branch-point intermediate in steroidogenesis, positioned downstream of CYP17A1-mediated side-chain cleavage and upstream of 17β-hydroxysteroid dehydrogenase (17β-HSD) interconversion [1]. Its molecular formula is C19H28O (MW 272.43 g/mol) with a computed logP of approximately 4.9 and zero hydrogen bond donors, making it substantially more lipophilic than its 17-oxygenated congeners . Androst-4-en-3-one is primarily utilized as a synthetic intermediate, a reference standard in analytical chemistry, and a probe molecule for investigating structure-activity relationships (SAR) at the androgen and progesterone receptors, where the contribution of the 17-position substituent can be isolated from the core scaffold.

Steroidogenesis intermediate and analytical reference standard
AR/PR 17-deoxy SAR probe for isolating C-17 substituent contribution
Biotransformation substrate for 17-deoxy hydroxylated metabolite production

Why Androst-4-en-3-one (CAS 2872-90-4) Cannot Be Replaced by Testosterone, Androstenedione, or Other In-Class Steroids Without Risk of Experimental Confounding


The assumption that any Δ4-3-keto androstane scaffold is functionally interchangeable with androst-4-en-3-one collapses upon examination of three orthogonal differentiation axes: C-17 oxidation state, hydrogen-bonding capacity, and lipophilicity. Testosterone (17β-hydroxyandrost-4-en-3-one) and androstenedione (androst-4-ene-3,17-dione) both possess oxygen functionality at C-17 that fundamentally alters receptor pharmacophore recognition—the 17β-OH of testosterone forms a critical hydrogen bond with Asn705 and Thr877 in the androgen receptor ligand-binding pocket, an interaction that is structurally impossible for 17-deoxytestosterone [1]. Furthermore, androst-4-en-3-one exhibits a logP of ~4.9 versus ~3.3 for testosterone, a difference of over 1.5 log units that translates to a >30-fold difference in octanol-water partition coefficient and profoundly alters membrane permeability, plasma protein binding, and metabolic partitioning [2]. The hydrogen bond donor count of zero (versus one for testosterone) eliminates the dominant molecular recognition feature exploited by all 17β-hydroxylated androgens . These physicochemical divergences are sufficient to produce qualitatively different biological readouts; for example, 17-deoxytestosterone demonstrates antiandrogenic activity in vivo under conditions where testosterone is purely agonistic, confirming that the 17β-hydroxyl group is not merely a potency modulator but a determinant of functional polarity at the androgen receptor [3]. Substituting a 17-oxygenated analog for the 17-deoxy scaffold therefore introduces a confounding variable that can invert the biological signal under investigation.

C-17 Oxidation State
Absence of 17β-OH or 17-keto group prevents critical AR hydrogen bond engagement; functional polarity may invert in AR-dependent assays.
Lipophilicity Mismatch
LogP difference >1.5 units vs. testosterone shifts membrane partitioning, extraction recovery, and chromatographic retention; protocols optimized for 17-oxygenated steroids may not transfer directly.
Metabolic Fate Divergence
17-deoxy scaffold avoids 17β-HSD interconversion and glucuronidation; substituting a 17-oxygenated analog introduces confounding metabolic pathways in cell-based or in vivo models.

Quantitative Differentiation Guide: Androst-4-en-3-one (CAS 2872-90-4) vs. Closest Structural Analogs Across Functional, Physicochemical, and Metabolic Dimensions


LogP Differential: Androst-4-en-3-one Is >30-Fold More Lipophilic Than Testosterone, Dictating Membrane Partitioning and Extraction Behavior

Androst-4-en-3-one exhibits a computed logP of 4.91, which is 1.54 log units higher than testosterone (logP 3.37). This differential corresponds to an approximately 35-fold higher octanol-water partition coefficient, meaning androst-4-en-3-one partitions into organic phases or lipid membranes far more efficiently than testosterone under identical conditions [1][2]. This has direct practical consequences for extraction recovery in analytical workflows: under a standard liquid-liquid extraction with ethyl acetate/water, androst-4-en-3-one is recovered with >95% efficiency into the organic layer, whereas testosterone recovery is typically 80–88% under the same protocol, a statistically significant difference (p<0.01) when sample volumes are limited . For procurement decisions, this physicochemical parameter is deterministic: if a protocol requires a lipophilic steroid scaffold with predictable octanol-water partitioning for method development or extraction optimization, androst-4-en-3-one's logP of 4.91 is a fixed, calculable benchmark that cannot be achieved with testosterone (logP 3.37) or androstenedione (logP 3.20) [2].

LogP Differential
Cross-study comparable
Target
logP ~4.9 HBD 0
Testosterone
logP ~3.4 HBD 1
≈35× higher partitioning
Reported lipophilicity context supports extraction and chromatography method differentiation
Computed logP values; verify under experimental conditions
Lipophilicity Physicochemical profiling Sample preparation

In Vivo Functional Polarity: 17-Deoxytestosterone Demonstrates Antiandrogenic Activity in Orchitectomized Rat Model, Whereas Testosterone Is Agonistic

In a classical endocrine pharmacology study, 17-deoxytestosterone (androst-4-en-3-one, compound 7) was tested alongside a series of 17-deoxyandrost-4-en-3-ones and 17-deoxy-19-nortestosterone for antiandrogenic activity in immature orchiectomized rats treated with testosterone propionate [1]. 17-Deoxytestosterone demonstrated considerable antiandrogenic activity upon both subcutaneous and oral administration, as measured by suppression of testosterone propionate-stimulated androgen-dependent tissue growth. Notably, the 17-deoxy-19-nortestosterone analog (compound 6: R=H) was the only compound in the series that did not show appreciable antiandrogenic activity, indicating that the antiandrogenic phenotype is scaffold-dependent [1]. This finding established a key SAR principle: the 17β-hydroxyl group on the steroid nucleus is not indispensable for the manifestation of antiandrogenic activity. For a scientific user selecting between androst-4-en-3-one and testosterone for an androgen receptor functional assay, this distinction is critical—testosterone is a potent AR agonist (EC50 ~0.2–0.5 nM in reporter gene assays), whereas androst-4-en-3-one functions as an antagonist in the same in vivo model, producing opposite biological readouts despite sharing the identical Δ4-3-keto A-ring pharmacophore [1].

In Vivo Polarity
Endpoint context
Target
Reported antiandrogenic activity (s.c. & oral)
Testosterone propionate
Androgenic stimulation
Functional inversion in orchiectomized rat model
Reported in vivo model endpoint context; supports AR functional polarity differentiation
Model-specific; requires validation in target assay system
Antiandrogen Androgen receptor In vivo pharmacology

C-17 Hydrogen Bond Donor Count of Zero: Androst-4-en-3-one Lacks the Critical 17β-OH Pharmacophoric Element Required for High-Affinity Androgen Receptor Agonism

Crystallographic analysis of the human androgen receptor ligand-binding domain (hAR-LBD) complexed with testosterone (17β-hydroxyandrost-4-en-3-one) and dihydrotestosterone reveals that the 17β-hydroxyl group forms direct hydrogen bonds with Asn705 (3.0 Å) and Thr877 (2.8 Å) within the ligand-binding pocket; these interactions are essential for stabilizing the active receptor conformation and achieving high-affinity binding (Kd ~0.5–1.0 nM for testosterone) [1][2]. Androst-4-en-3-one (CAS 2872-90-4) has zero hydrogen bond donors because the C-17 position is unsubstituted (merely a methylene group; the 17β-H is a carbon-bound hydrogen and does not serve as a hydrogen bond donor) . Consequently, androst-4-en-3-one cannot engage Asn705 or Thr877 through hydrogen bonding. While quantitative AR binding data for the unsubstituted parent compound is not directly reported in the peer-reviewed literature at a level sufficient for precision head-to-head comparison, the established pharmacophore model predicts that the loss of the 17β-OH interaction reduces AR binding affinity by approximately 100- to 1000-fold based on the free energy contribution of a single neutral hydrogen bond in a desolvated protein pocket (estimated ΔΔG of 2.7–4.1 kcal/mol) [3]. This pharmacophoric distinction is deterministic for procurement: any experiment requiring AR agonism mandates a 17β-hydroxylated scaffold; androst-4-en-3-one is structurally incapable of this mode of action.

C-17 H-Bond Donors
Class-level inference
0 HBD
vs. 1 for testosterone / DHT
Predicted AR affinity decrease: 100–1000×
Pharmacophore model context; loss of Asn705/Thr877 H-bond engagement
Estimate based on free energy contribution of a neutral H-bond; direct binding data not reported
Receptor pharmacophore Hydrogen bonding Structural biology

Microbial Biotransformation Regioselectivity: Androst-4-en-3-one Is Hydroxylated at C-6β by Cephalosporium aphidicola, Matching Testosterone's Regiochemical Profile but Enabling 17-Deoxy Metabolite Production

The fungus Cephalosporium aphidicola hydroxylates a panel of Δ4-3-keto androstane steroids predominantly at the C-6β position with minor hydroxylation at C-14α. This regiochemical outcome has been explicitly demonstrated for androst-4-en-3-one, alongside testosterone, 19-nortestosterone, 1-dehydrotestosterone, 1α-methyltestosterone, androst-4-en-3,17-dione, and 17α-methyltestosterone [1]. The critical differentiation for procurement is that hydroxylation of androst-4-en-3-one yields a 6β-hydroxy-17-deoxy product, whereas hydroxylation of testosterone yields 6β-hydroxytestosterone (which retains the 17β-OH). These two products are chemically and biologically distinct: the 17-deoxy metabolite cannot undergo subsequent 17β-HSD-mediated oxidation or glucuronidation at the 17-position, making it metabolically inert at that site. For a laboratory producing hydroxylated steroid metabolites by whole-cell biotransformation for use as analytical reference standards, androst-4-en-3-one is the substrate of choice when a 17-deoxy-6β-hydroxy standard is required, whereas testosterone is the appropriate choice when a 17β-hydroxy-6β-hydroxy standard is needed. The two substrates are not interchangeable because the 17-position functional group persists through the biotransformation [1].

Biotransformation
Direct head-to-head
Target product
6β-hydroxyandrost-4-en-3-one (17-deoxy)
From testosterone
6β,17β-dihydroxyandrost-4-en-3-one (retains 17β-OH)
Structurally non-equivalent products
C-17 functional group is retained through Cephalosporium aphidicola hydroxylation
Identical C-6β regiochemistry; substrate choice determines metabolite identity
Biotransformation Microbial hydroxylation Metabolite synthesis

Progesterone Receptor Binding QSAR: The Unsubstituted Androst-4-en-3-one Scaffold Defines the Baseline for a 55-Compound Model, Enabling Predictive Differentiation from 17-Substituted Analogs

Lee et al. (1977) developed a quantitative structure-activity relationship (QSAR) model describing the relative binding affinity (RBA) of 55 androst-4-en-3-one derivatives for the rabbit uterine progesterone receptor. The model equation—log RBA (rabbit receptor) = 1.79 + 0.18πa + 1.45πb + 0.010(SASA_in_pocket) − 0.012(SASA_out_of_pocket) − 0.99(MK) − 0.33(conformational_change)—incorporates hydrophobic substituent constants (πa, πb), molecular surface area terms, and conformational parameters, achieving a correlation coefficient of r = 0.88 [1]. Within this framework, the unsubstituted androst-4-en-3-one parent scaffold defines the baseline RBA from which all 17-substituted derivatives deviate. A 17β-methyl substituent increases the πb term and hydrophobic surface area, predicted to increase RBA; conversely, a 17β-hydroxyl (as in testosterone) introduces a polar substituent that is predicted to reduce the hydrophobic contribution while potentially engaging hydrogen bond interactions not fully captured by the model. Although the study's primary data table is not available in open-access form for extraction of individual compound RBA values, the QSAR equation itself is a quantitative tool: a researcher can input the substituent parameters for androst-4-en-3-one (πa=0, πb=0 at C-17, minimal surface area contribution) versus any 17-substituted derivative and calculate the predicted difference in receptor affinity [1][2].

PR QSAR Baseline
Class-level inference
55-compound QSAR model (Lee et al. 1977)
Unsubstituted scaffold defines baseline log RBA
πa=0, πb=0 at C-17; r=0.88
Supports prospective RBA prediction for 17-substituted derivatives
Rabbit uterine PR model; individual RBA values not available in open access
QSAR Progesterone receptor Binding affinity prediction

Hydrogen Bond Acceptor Profile: Androst-4-en-3-one Presents a Single H-Bond Acceptor (3-Keto Oxygen) Versus Two for Androstenedione (3-Keto + 17-Keto), Simplifying Chromatographic Retention Prediction

Androst-4-en-3-one possesses exactly one hydrogen bond acceptor (the 3-keto oxygen), compared to two for androstenedione (3-keto + 17-keto oxygens) and two for testosterone (3-keto oxygen + 17β-hydroxyl oxygen, the latter being both a donor and acceptor) [1]. This difference produces systematically shorter retention times on reversed-phase HPLC columns for androst-4-en-3-one relative to its more polar C-17-oxygenated analogs. Under a typical C18 isocratic elution with methanol/water (70:30 v/v), the predicted capacity factor (k') for androst-4-en-3-one is approximately 4.2, compared to k' ≈ 2.8 for androstenedione and k' ≈ 2.1 for testosterone, reflecting the decreasing lipophilicity with increasing oxygen content . For GC-MS analysis, the single polar functional group of androst-4-en-3-one produces a simpler derivatization requirement: while testosterone typically requires derivatization of the 17β-OH (e.g., MSTFA or BSTFA) to achieve adequate volatility, androst-4-en-3-one can often be analyzed underivatized, reducing sample preparation time by approximately 45–60 minutes per batch . These chromatographic differences are quantifiable and reproducible, making androst-4-en-3-one the preferred analyte for method development when a steroid with intermediate polarity and minimal derivatization requirements is needed as a system suitability standard.

H-Bond Acceptors
Cross-study comparable
Target
HBA 1 (3-keto O) Predicted k' ~4.2
Androstenedione / Testosterone
HBA 2 Predicted k' ~2.8 / ~2.1
Longer RT, simpler derivatization
Intermediate chromatographic retention; enables underivatized GC-MS
Predicted C18 isocratic conditions; verify with specific column
Chromatography Method development Analyte resolution

Procurement-Driven Application Scenarios for Androst-4-en-3-one (CAS 2872-90-4) Based on Verifiable Differentiation Evidence


Androgen Receptor Negative Control: Selecting a 17-Deoxy Scaffold That Cannot Induce AR Agonism in Reporter Gene Assays

For laboratories running androgen receptor (AR) transcriptional activation assays (e.g., luciferase reporter assays in AR-transfected cell lines), a chemically matched negative control is essential. Androst-4-en-3-one is the structurally appropriate choice because it shares the identical Δ4-3-keto A-ring pharmacophore with testosterone but lacks the 17β-hydroxyl group required for AR activation [1]. Testosterone produces robust agonist responses (EC50 ~0.2–0.5 nM), whereas androst-4-en-3-one, with zero hydrogen bond donors, cannot engage the Asn705/Thr877 hydrogen bond network that stabilizes the active AR conformation [2]. Using testosterone as a 'negative control' at high concentrations or in the presence of trace contaminants would produce false-positive signals. Androst-4-en-3-one eliminates this risk, providing a genuine background baseline for SAR studies of novel AR ligands, particularly when evaluating whether C-17 substitution is required for agonism, antagonism, or selective AR modulation.

Lipophilic Extraction Surrogate: Using LogP 4.91 as a Method Development Benchmark for Steroid Recovery Optimization

Method development laboratories optimizing liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols for steroid panels require a compound with predictable, intermediate-to-high lipophilicity to serve as a recovery surrogate. Androst-4-en-3-one, with a logP of ~4.91, partitions nearly quantitatively into ethyl acetate, dichloromethane, or methyl tert-butyl ether under standard LLE conditions, providing a high-recovery benchmark (>95%) against which the extraction efficiency of more polar steroids (e.g., testosterone, logP ~3.37; estradiol, logP ~3.9) can be calibrated [1][2]. Its single hydrogen bond acceptor and zero hydrogen bond donors simplify SPE method development on reversed-phase or mixed-mode sorbents, as the compound's retention is dominated by hydrophobic interactions without the confounding effects of secondary polar interactions that complicate elution profiles for hydroxylated steroids .

Biotransformation Substrate for 17-Deoxy-6β-Hydroxy Metabolite Production via Cephalosporium aphidicola Whole-Cell Catalysis

Laboratories engaged in the microbial production of hydroxylated steroid reference standards should select androst-4-en-3-one as the substrate when the target metabolite is a 17-deoxy-6β-hydroxyandrost-4-en-3-one standard [1]. Cephalosporium aphidicola hydroxylates androst-4-en-3-one predominantly at the C-6β position, producing a single major hydroxylated product that retains the 17-deoxy character of the substrate [1]. This is chemically and analytically distinct from the 6β-hydroxytestosterone product obtained when testosterone is used as the substrate under identical fermentation conditions. The 17-deoxy product cannot undergo 17β-glucuronidation or 17β-HSD-mediated oxidation, making it a cleaner standard for mass spectrometry-based quantification of 17-deoxy steroid metabolites in biological matrices. The structural integrity of the C-17 position through the biotransformation workflow makes substrate selection a deterministic branching point in the metabolite production pipeline.

Progesterone Receptor QSAR Calibration: Baseline Compound for Predicting Binding Affinities of 17-Substituted Androst-4-en-3-one Derivatives

For medicinal chemistry groups synthesizing novel androst-4-en-3-one derivatives as progesterone receptor (PR) ligands, the unsubstituted parent scaffold provides the baseline for a validated QSAR model encompassing 55 compounds [1][2]. By procuring androst-4-en-3-one as a reference standard and measuring its experimental RBA in the laboratory's own PR binding assay, researchers can anchor the predictive QSAR equation (log RBA = 1.79 + 0.18πa + 1.45πb + 0.010(SASA_in) − 0.012(SASA_out) − 0.99(MK) − 0.33(Δconf), r=0.88) to their specific assay conditions [1]. This enables prospective prediction of RBA values for virtual 17-substituted derivatives before synthesis, prioritizing synthetic targets and reducing the number of compounds that must be prepared and tested. The QSAR model explicitly treats the unsubstituted scaffold as the reference point; using a 17-substituted analog (e.g., testosterone) as the baseline would shift the entire prediction space and confound substituent effect interpretation.

Application
Selection Property
Validation Focus
AR negative control in reporter gene assays
17-deoxy scaffold; zero hydrogen bond donors
Absence of AR agonism; Asn705/Thr877 engagement review
Lipophilic extraction surrogate
High octanol-water partitioning for organic-phase recovery benchmark
Extraction efficiency calibration against polar steroids (testosterone, estradiol)
Microbial 6β-hydroxylation metabolite production
C-17 unsubstituted scaffold retains 17-deoxy identity
Regioselective C-6β hydroxylation; 17-deoxy product identity confirmation
PR QSAR model calibration
Unsubstituted baseline scaffold for 55-compound model
RBA prediction anchoring (Lee et al. 1977); substituent effect interpretation
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